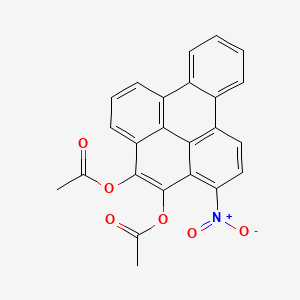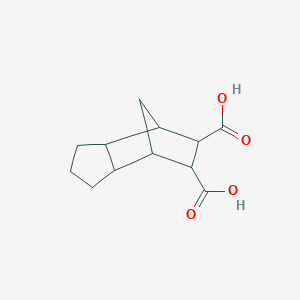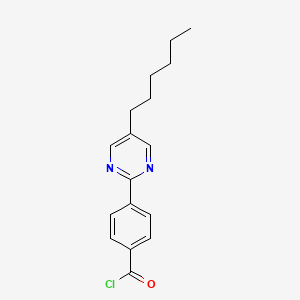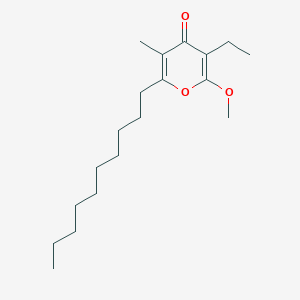![molecular formula C13H23NO3 B14271704 Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- CAS No. 138594-21-5](/img/structure/B14271704.png)
Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- is a chemical compound with a complex structure that includes a nitrile group and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- typically involves the reaction of heptanenitrile with 2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. The reaction is usually catalyzed by a Lewis acid or a Brönsted acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in pyridine.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, NH3 in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the dioxolane ring can undergo ring-opening reactions under acidic or basic conditions. These interactions can lead to the formation of various intermediates and products, influencing the compound’s overall reactivity and properties.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with similar structural features but different functional groups.
Heptanenitrile: A simpler nitrile compound without the dioxolane ring.
Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(ethoxycarbonyloxy)acetate: Another compound with a dioxolane ring and ester functionality.
Uniqueness
Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- is unique due to the combination of its nitrile group and dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
138594-21-5 |
|---|---|
Fórmula molecular |
C13H23NO3 |
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]heptanenitrile |
InChI |
InChI=1S/C13H23NO3/c1-13(2)16-11-12(17-13)10-15-9-7-5-3-4-6-8-14/h12H,3-7,9-11H2,1-2H3 |
Clave InChI |
JRGKAVKTBDTOOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)COCCCCCCC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)

![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)



![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)


![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)



